molecular formula C13H16O3 B8503198 Butyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 40458-57-9

Butyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No. B8503198
Key on ui cas rn: 40458-57-9
M. Wt: 220.26 g/mol
InChI Key: XEPISKMSORQJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04912241

Procedure details

121 g (0.88M) of finely powdered potassium carbon are are introduced into 400 ml N,N-dimethyl formamide. With stirring 1 g of potassium iodide, 176 g (0.8M) of p-hydroxy cinnamic acid n-butylester (see above) and 85 ml (0.87M) of methallyl chloride are added. Under a blanket of nitrogen and with stirring the mixture is heated up to 70° C. and kept at that temperature until the starting material is consumed (about 21 hours). The mixture is cooled to room temperature and 500 ml of water are added. The solution is extracted three times with a total of 1.2 liter of hexane and the hexane extracts are subsequently washed with a 10% solution of sodium carbonate and water. The hexane extract is evaporated at 30° C. in vacuo (about 12 mbar) to dryness. The residue is crystallised from 80 ml of methanol at 0° C. The colourless crystalline product is collected by filtration and dried in high vacuo (about 0.1 mbar) at room temperature. 163.5 g (74.5% of theory) of product melting at 32°-33° C. are obtained.
Name
potassium carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C].[K].[I-].[K+].[CH2:5]([O:9][C:10](=[O:20])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH3:8].[CH2:21](Cl)[C:22](=[CH2:24])[CH3:23]>CN(C)C=O>[CH2:5]([O:9][C:10](=[O:20])[CH:11]=[CH:12][C:13]1[CH:18]=[CH:17][C:16]([O:19][CH2:23][C:22]([CH3:24])=[CH2:21])=[CH:15][CH:14]=1)[CH2:6][CH2:7][CH3:8] |f:0.1,2.3,^1:1|

Inputs

Step One
Name
potassium carbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C].[K]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
176 g
Type
reactant
Smiles
C(CCC)OC(C=CC1=CC=C(C=C1)O)=O
Name
Quantity
85 mL
Type
reactant
Smiles
C(C(C)=C)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Under a blanket of nitrogen and with stirring the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
is consumed (about 21 hours)
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
500 ml of water are added
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted three times with a total of 1.2 liter of hexane
WASH
Type
WASH
Details
the hexane extracts are subsequently washed with a 10% solution of sodium carbonate and water
EXTRACTION
Type
EXTRACTION
Details
The hexane extract
CUSTOM
Type
CUSTOM
Details
is evaporated at 30° C. in vacuo (about 12 mbar) to dryness
CUSTOM
Type
CUSTOM
Details
The residue is crystallised from 80 ml of methanol at 0° C
FILTRATION
Type
FILTRATION
Details
The colourless crystalline product is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in high vacuo (about 0.1 mbar) at room temperature

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=CC1=CC=C(C=C1)OCC(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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